molecular formula C19H19N3OS B2899789 N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-05-0

N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2899789
CAS RN: 851131-05-0
M. Wt: 337.44
InChI Key: PYGAGBXQUYOYTJ-UHFFFAOYSA-N
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Description

N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as TMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMA is a thioamide derivative of imidazole that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, studies have suggested that N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its biological effects by interacting with metal ions and proteins. N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to bind to copper ions, which may play a role in its antifungal and antibacterial properties. N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been shown to interact with proteins, including tubulin and Hsp90, which may explain its potential as an anticancer drug.
Biochemical and Physiological Effects
N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has antifungal and antibacterial properties. N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one limitation of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is its potential toxicity. Studies have shown that N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. One area of research is the development of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide analogs with improved pharmacological properties. Researchers could modify the structure of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide to create analogs with increased potency and selectivity. Another area of research is the use of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide as a building block for the synthesis of MOFs with unique properties. Finally, researchers could investigate the potential of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide as a molecular probe for the detection of metal ions in biological samples.
Conclusion
In conclusion, N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The synthesis method for N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is well-established, and the compound has been extensively studied for its potential biological effects. While there are limitations to the use of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide in certain experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves several steps, including the condensation of 2-methylimidazole with 2-chloroacetamide, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate product with m-tolylthiourea to yield N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. The synthesis method for N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is well-established and has been reported in several scientific publications.

Scientific Research Applications

N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for its potential as an antifungal and antibacterial agent. It has also been studied for its potential use as an anticancer drug due to its ability to inhibit the growth of cancer cells.
In drug discovery, N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been used as a scaffold for the development of new drugs. Researchers have modified the structure of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide to create analogs with improved pharmacological properties. N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been investigated for its potential use as a molecular probe for the detection of metal ions.
In material science, N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-5-3-7-16(11-14)21-18(23)13-24-19-20-9-10-22(19)17-8-4-6-15(2)12-17/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGAGBXQUYOYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

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